2-(Isoxazol-4-yl)phenol
CAS No.:
Cat. No.: VC15830568
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7NO2 |
---|---|
Molecular Weight | 161.16 g/mol |
IUPAC Name | 2-(1,2-oxazol-4-yl)phenol |
Standard InChI | InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H |
Standard InChI Key | AOFRYHSSPWIJNK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CON=C2)O |
Introduction
Structural and Chemical Characteristics of 2-(Isoxazol-4-yl)phenol
Molecular Architecture
The compound consists of a phenol group (C6H5OH) fused to an isoxazole ring (C3H3NO), with the isoxazole’s oxygen and nitrogen atoms at positions 1 and 2, respectively. Substituents on the phenolic ring or isoxazole moiety significantly influence its reactivity and biological activity. For example, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) enhance antibacterial potency, while methoxy (-OCH3) groups improve COX-2 selectivity .
Physicochemical Properties
Table 1 summarizes key physicochemical data for select 2-(Isoxazol-4-yl)phenol derivatives synthesized in recent studies:
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Rf Value |
---|---|---|---|---|---|
I1 | C16H13NO4 | 283 | 81 | DMSO | 0.92 |
I2 | C15H10ClNO2 | 271 | 88 | DMSO | 0.92 |
I3 | C15H10N2O4 | 282 | 86 | DMSO | 0.88 |
I4 | C15H10ClNO2 | 271 | 87 | DMSO | 0.90 |
Data derived from , representing derivatives with varying substituents (e.g., -Cl, -NO2, -OCH3).
The solubility in dimethyl sulfoxide (DMSO) and moderate melting points (81–88°C) suggest suitability for in vitro biological assays. Thin-layer chromatography (TLC) Rf values (0.88–0.92) indicate polar characteristics, consistent with the phenolic hydroxyl group .
Synthetic Methodologies
Chalcone Cyclization
A common route involves the cyclization of chalcone precursors with hydroxylamine hydrochloride (NH2OH·HCl). For instance, 4-hydroxychalcone treated with NH2OH·HCl in ethanol under reflux yields 2-(Isoxazol-4-yl)phenol derivatives (40–46% yield) . The reaction mechanism proceeds via oximation of the α,β-unsaturated ketone, followed by intramolecular cyclization (Scheme 1).
Scheme 1:
Aldoxime Chlorination and Cycloaddition
Alternative methods employ aldoxime intermediates. For example, 4-fluorobenzaldehyde reacts with phenol to form an aldoxime, which undergoes chlorination with N-chlorosuccinimide (NCS) and subsequent [3+2] cycloaddition with alkynes (e.g., 2-(but-3-yn-2-yl)isoindoline-1,3-dione) to yield 4-phenoxy-phenyl isoxazoles . This method achieves higher yields (80–86%) and scalability for industrial production .
Biological Activities and Mechanisms
Antibacterial Effects
Derivatives with chloro (-Cl) or nitro (-NO2) substituents exhibit potent activity against gram-negative bacteria. Compound I2 (4-[5-(4-chlorophenyl)isoxazol-3-yl]phenol) showed a minimum inhibitory concentration (MIC) of 1.7 µg/mL against Escherichia coli, comparable to ciprofloxacin . The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers .
Anti-Inflammatory and COX-2 Inhibition
4-[5-methyl-3-phenylisoxazol-4-yl]-benzene sulfonamide, a derivative, demonstrated 95% inhibition of COX-2 at 10 µM, with 50-fold selectivity over COX-1 . Molecular docking studies reveal hydrogen bonding between the sulfonamide group and COX-2’s Arg120 residue, mimicking the binding of celecoxib .
Anticancer and ACC Inhibition
Applications in Drug Development
Osteogenic Agents
5-{4-isopropoxy-2-[4-(pyrrolidin-1-yl)butoxy]phenyl}-4-(4-methoxyphenyl)isoxazole (7a) promoted osteoblast mineralization by 194% at 10 µM, surpassing ipriflavone (100%) with minimal cytotoxicity (71% cell viability) . This suggests potential for treating osteoporosis.
GABA Antagonists
3-Isoxazolyl GABA antagonists, such as 4-(3-chlorophenyl)-5-(4-piperidyl)isoxazole, showed nanomolar affinity for GABA receptors (Ki = 12 nM) . These compounds are candidates for managing epilepsy and anxiety disorders.
Future Directions
While 2-(Isoxazol-4-yl)phenol derivatives show promise, challenges remain:
-
Toxicity Mitigation: Compound 3 in osteogenic studies caused 68% cytotoxicity at 10 µM, necessitating structural optimization .
-
Bioavailability Enhancement: Poor aqueous solubility limits in vivo efficacy. Prodrug strategies or nanoformulations could improve pharmacokinetics.
-
Targeted Delivery: Antibody-drug conjugates (ADCs) may enhance selectivity for cancer cells overexpressing ACC .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume